BenchChemオンラインストアへようこそ!

3-(4-Chlorophenyl)-2-phenoxyquinoline

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Procure 3-(4-Chlorophenyl)-2-phenoxyquinoline (CAS 339103-61-6) as a full-featured test article for kinase inhibitor SAR. Its unique 2-phenoxy and 3-(4-chlorophenyl) substituents enable rigorous deconvolution of pharmacophore contributions vs. mono-substituted controls. Stocked with 1-5 day delivery for rapid pilot experiments. Requires ≥95% purity verification.

Molecular Formula C21H14ClNO
Molecular Weight 331.8
CAS No. 339103-61-6
Cat. No. B2999853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-2-phenoxyquinoline
CAS339103-61-6
Molecular FormulaC21H14ClNO
Molecular Weight331.8
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl
InChIInChI=1S/C21H14ClNO/c22-17-12-10-15(11-13-17)19-14-16-6-4-5-9-20(16)23-21(19)24-18-7-2-1-3-8-18/h1-14H
InChIKeyNXZICUUOXQWLOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Chlorophenyl)-2-phenoxyquinoline (CAS: 339103-61-6) | Core Properties and Research Scaffold Overview


3-(4-Chlorophenyl)-2-phenoxyquinoline (CAS: 339103-61-6) is a synthetic quinoline derivative characterized by a 4-chlorophenyl substituent at the 3-position and a phenoxy group at the 2-position of the quinoline core [1]. The compound has a molecular weight of 331.8 g/mol and a molecular formula of C21H14ClNO [1]. This substitution pattern distinguishes it from simpler mono-substituted quinoline analogs and places it within a class of diaryl-substituted heterocycles commonly explored in medicinal chemistry as privileged scaffolds [2]. However, specific mechanistic studies and direct quantitative biological evaluation of this exact molecule remain notably sparse in the peer-reviewed literature, with most available data residing in commercial vendor catalogs and patent filings rather than primary research articles.

Why 3-(4-Chlorophenyl)-2-phenoxyquinoline Cannot Be Interchanged with Simpler Quinoline Analogs


Direct substitution of 3-(4-Chlorophenyl)-2-phenoxyquinoline with structurally related quinoline derivatives (e.g., 3-(4-chlorophenyl)quinoline, 2-phenoxyquinoline, or 2-chloro-3-(4-chlorophenyl)quinoline) is scientifically unjustified due to fundamental differences in molecular properties that dictate experimental behavior and biological outcomes. The presence of both the 2-phenoxy and 3-(4-chlorophenyl) substituents confers distinct physicochemical attributes—including predicted lipophilicity (LogP) and topological polar surface area (TPSA)—that diverge significantly from mono-substituted analogs [1][2]. These differences manifest in altered chromatographic retention, differential membrane permeability in cell-based assays, and potentially distinct molecular recognition events at protein binding sites [3]. Consequently, experimental protocols optimized for simpler quinoline derivatives cannot be reliably translated to this compound without validation, and procurement decisions based on perceived structural similarity risk introducing uncontrolled variables that compromise data reproducibility and inter-study comparability.

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-2-phenoxyquinoline Relative to Analog Compounds


Structural Uniqueness: Dual Aromatic Substitution Pattern as a Differentiating Scaffold Feature

3-(4-Chlorophenyl)-2-phenoxyquinoline is distinguished from its closest commercially available analogs—namely 3-(4-chlorophenyl)quinoline (CAS: 3237-59-0) and 2-phenoxyquinoline (CAS: 15308-40-4)—by the simultaneous presence of both the 4-chlorophenyl group at the 3-position and the phenoxy group at the 2-position of the quinoline core [1]. The molecular weight of the target compound (331.8 g/mol) is substantially higher than that of 3-(4-chlorophenyl)quinoline (239.7 g/mol) and 2-phenoxyquinoline (221.25 g/mol), reflecting this enhanced substitution complexity [1]. This dual-substitution pattern is explicitly absent in either comparator, creating a distinct molecular topology that precludes functional equivalence in biological screening or chemical synthesis contexts.

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Computed Lipophilicity (LogP) Differentiates Target Compound from Mono-Substituted Analog

The predicted octanol-water partition coefficient (LogP) for 3-(4-chlorophenyl)-2-phenoxyquinoline is 5.71 as computed by PubChem's XLogP3 algorithm [1]. This value is markedly higher than the predicted LogP of 4.56 for the simpler analog 3-(4-chlorophenyl)quinoline . The 1.15 LogP unit difference corresponds to a theoretical ~14-fold increase in lipophilicity (assuming standard LogP-to-partition relationship, ΔLogP 1 = ~10× partition difference), which has direct implications for membrane permeability, plasma protein binding, and non-specific assay interference.

ADME Prediction Physicochemical Properties Lipophilicity

Synthetic Accessibility and Precursor Requirements: Target Compound Demands Distinct Synthetic Route

The synthesis of 3-(4-chlorophenyl)-2-phenoxyquinoline requires a condensation reaction between 4-chlorobenzaldehyde and 2-phenoxyaniline, followed by cyclization to form the quinoline ring system . This pathway diverges fundamentally from the synthesis of the comparator 3-(4-chlorophenyl)quinoline, which may be accessed via simpler routes (e.g., Friedländer condensation or Suzuki coupling) from readily available 3-bromoquinoline and 4-chlorophenylboronic acid [1]. The target compound's reliance on 2-phenoxyaniline—a less common aniline derivative—as a key precursor introduces distinct supply chain and cost considerations that do not apply to the more widely accessible comparator.

Organic Synthesis Medicinal Chemistry Chemical Procurement

In Silico ADMET Profiling Suggests Differential CYP Enzyme Interaction Profile

Density Functional Theory (DFT) and ADMET prediction studies on structurally related 2-phenoxyquinoline derivatives indicate that the presence of the phenoxy moiety correlates with a favorable cytochrome P450 inhibition profile—specifically, these compounds are predicted not to inhibit CYP2C19, CYP2C29, CYP2D6, or CYP3A4, thereby reducing potential for adverse drug-drug interactions [1]. While this specific target compound has not been directly evaluated in these assays, the class-level inference from the 2-phenoxyquinoline scaffold suggests it may exhibit a lower CYP inhibition liability compared to alternative quinoline derivatives lacking the phenoxy group (e.g., 3-(4-chlorophenyl)quinoline), which have not been subjected to similar CYP profiling studies.

ADMET Prediction Drug Metabolism In Silico Toxicology

Commercial Vendor Differentiation: Purity and Availability Metrics

Commercial availability data indicate that 3-(4-chlorophenyl)-2-phenoxyquinoline (CAS: 339103-61-6) is offered by multiple research chemical suppliers at catalog purity levels typically ranging from 95% to 98% (as determined by HPLC or NMR) . In contrast, the closely related analog 3-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]quinoline (CAS: 477886-55-8)—which substitutes the phenoxy oxygen with a sulfur atom—is less widely stocked and often requires custom synthesis with longer lead times (4-6 weeks) . This differential in commercial accessibility provides a practical procurement advantage for the target compound in time-sensitive research programs.

Chemical Procurement Vendor Comparison Quality Control

Potential Biological Target Engagement: Kinase Inhibition Scenarios

Molecular docking and structure-based design studies on 4-phenoxyquinoline-based inhibitors have identified this scaffold class as capable of overcoming drug resistance mutations in kinases, specifically the ALK L1196M mutation that confers resistance to crizotinib [1]. Furthermore, a patent filing (US-9120749-B2) discloses quinoline derivatives containing phenoxy and aryl substitution patterns as MELK (Maternal Embryonic Leucine zipper Kinase) inhibitors for cancer therapy . While 3-(4-chlorophenyl)-2-phenoxyquinoline itself has not been explicitly evaluated in these published kinase assays, the 2-phenoxyquinoline core present in this compound overlaps with the pharmacophore features identified in these studies. In contrast, the simpler analog 3-(4-chlorophenyl)quinoline lacks the phenoxy moiety that appears critical for kinase domain recognition in these models, representing a class-level differentiation in potential target engagement profiles.

Kinase Inhibition Anticancer Research Molecular Docking

Recommended Research and Procurement Scenarios for 3-(4-Chlorophenyl)-2-phenoxyquinoline


Kinase-Focused Medicinal Chemistry and Chemical Probe Development

Given the class-level evidence linking the 2-phenoxyquinoline scaffold to ALK and MELK kinase inhibition [1], this compound is appropriately positioned as a starting point or reference standard in kinase inhibitor discovery programs. Researchers investigating resistance mutations (e.g., ALK L1196M) or seeking novel MELK inhibitors should prioritize this compound over simpler quinoline analogs that lack the phenoxy moiety critical for kinase domain recognition [2]. The compound's higher lipophilicity (LogP 5.71) also suggests utility in designing blood-brain barrier penetrant kinase inhibitors, though empirical validation is required .

SAR Studies Requiring a Dual-Substituted Quinoline Scaffold

The unique combination of a 3-(4-chlorophenyl) and 2-phenoxy substituent makes this compound an essential control or core scaffold in structure-activity relationship (SAR) campaigns aimed at understanding the independent and synergistic contributions of these two aromatic groups to biological activity [1]. In experimental designs where 3-(4-chlorophenyl)quinoline serves as a negative control for the phenoxy contribution, or where 2-phenoxyquinoline serves as a control for the chlorophenyl contribution, this target compound serves as the full-featured test article, enabling rigorous deconvolution of pharmacophore elements [1].

ADME and Physicochemical Property Profiling Workflows

The compound's predicted LogP of 5.71—substantially higher than that of 3-(4-chlorophenyl)quinoline (LogP 4.56)—makes it a suitable test article for evaluating the impact of increased lipophilicity on membrane permeability, plasma protein binding, and metabolic stability in a matched quinoline series [1]. Additionally, the class-level prediction of favorable CYP inhibition profile (non-inhibitor of CYP2C19, CYP2D6, CYP3A4) from the 2-phenoxyquinoline scaffold [2] positions this compound as a candidate for in vitro ADME profiling studies where metabolic liability is a key selection criterion. Procurement for such studies should include verification of compound purity (≥95%) to ensure reliable assay data.

Time-Sensitive Exploratory Research Requiring Rapid Compound Access

Unlike the sulfur-containing analog 3-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]quinoline, which requires custom synthesis with lead times of 4-6 weeks, 3-(4-chlorophenyl)-2-phenoxyquinoline is stocked by multiple commercial vendors with typical delivery timelines of 1-5 days [1][2]. This differential availability makes the target compound the preferred choice for pilot experiments, assay development, or preliminary screening where rapid iteration and minimal supply chain delay are paramount [1]. Procurement teams should confirm vendor-reported purity (typically 95-98%) and request certificates of analysis prior to use in sensitive assays [2].

Quote Request

Request a Quote for 3-(4-Chlorophenyl)-2-phenoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.